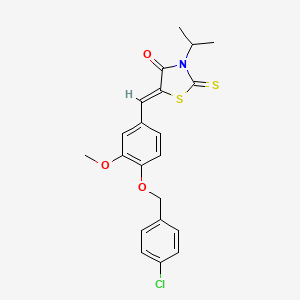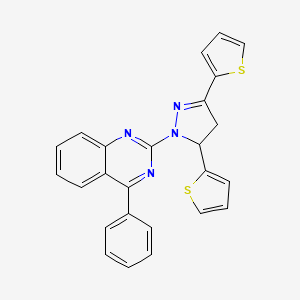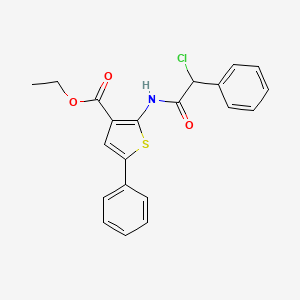![molecular formula C23H28N2O3S B3008121 3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 691858-02-3](/img/structure/B3008121.png)
3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-substituted imidazo[1,2-a]pyridines, which are structurally related to the compound , involves a multi-step process. Starting with the cyclization of aminopyridines and chloro ketones, the resulting imidazo[1,2-a]pyridines are further modified at the 3-position to introduce primary amines. These amines are then treated with different reagents such as butoxyaminocyclobutenedione or methoxyaminothiadiazole 1-oxide to yield various derivatives. In one of the studies, the synthesis did not yield compounds with significant antisecretory activity, but some demonstrated good cytoprotective properties, which could be relevant for the analysis of similar compounds .
Molecular Structure Analysis
The molecular structure of the compound , 3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, suggests a complex architecture with multiple functional groups. The presence of a tert-butyl group and a sulfonyl moiety indicates potential steric effects and electronic influences on the molecule's reactivity and interactions. The imidazolone core is a heterocyclic component that could contribute to the compound's biological activity. However, the provided papers do not directly analyze this specific molecule's structure .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one. However, the synthesis of related imidazo[1,2-a]pyridines and the use of a sulfonic acid imidazolium hydrogen sulfate catalyst for the synthesis of polyhydroquinoline derivatives suggest that the compound may also undergo various chemical transformations. These could include reactions with amines, aldehydes, and other nucleophilic agents, potentially under the influence of acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural features, one can infer that the compound may exhibit significant lipophilicity due to the presence of the tert-butyl and phenyl groups. The sulfonyl group could impart some degree of water solubility and may also affect the compound's acidity or basicity. The imidazolone ring might contribute to the compound's stability and potential for hydrogen bonding, which could influence its solubility and melting point .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization The compound 3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, due to its structural complexity, is involved in diverse chemical reactions. For example, in the synthesis of complexes with nickel centers, such as NiL1L4·2H2O and NiL32·0.75H2O, it undergoes rearrangement and interacts with metal centers, showcasing its versatile bonding nature (Bermejo et al., 2000). Furthermore, its interaction with 2-pyridinecarboxaldehyde leads to the production of distinct compounds indicating its reactivity and potential in synthesizing complex molecular structures (Sousa et al., 2001).
Bioactive Molecule Synthesis Variants of this compound have been synthesized for biological and pharmacological screening. These derivatives exhibit antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, underscoring the potential of this compound in the development of therapeutic agents (Patel et al., 2009).
Catalysis and Chemical Transformations The compound's derivatives have been used as catalysts, indicating its potential in facilitating various chemical reactions. For instance, in the tert-butylation of phenol with tert-butyl alcohol, its derivatives exhibited promising catalytic activities, contributing to significant phenol conversion (Elavarasan et al., 2011). This suggests the compound's utility in enhancing the efficiency of chemical processes.
Advanced Material Development The compound's structural components are also key in developing advanced materials like anion exchange membranes for alkaline fuel cells. The introduction of bulky groups around the imidazolium ring in these materials highlights the importance of structural modifications derived from this compound in improving the stability and performance of such advanced materials (Yang et al., 2014).
Eigenschaften
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]-1-ethyl-4-(4-methylphenyl)sulfonylimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-6-24-16-21(29(27,28)20-13-7-17(2)8-14-20)25(22(24)26)15-18-9-11-19(12-10-18)23(3,4)5/h7-14,16H,6,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPRQPKNWHHLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N(C1=O)CC2=CC=C(C=C2)C(C)(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

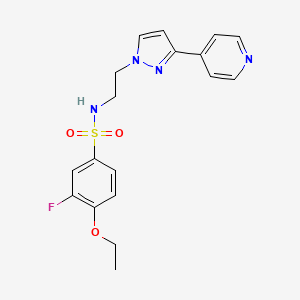
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)
![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)
![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)
![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)
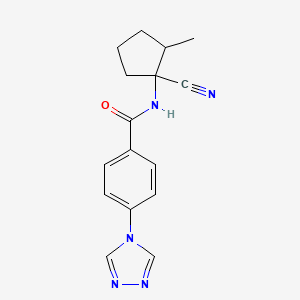

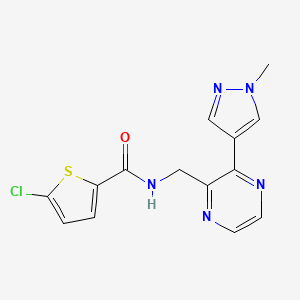
![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3008056.png)
